molecular formula C21H24N6O2 B2814769 (3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone CAS No. 2415622-44-3

(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Cat. No. B2814769
CAS RN: 2415622-44-3
M. Wt: 392.463
InChI Key: OPLLIQKMIAVDMK-UHFFFAOYSA-N
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Description

Indole and imidazole derivatives are classes of compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole and imidazole derivatives often involves the reaction of a precursor compound with a suitable reagent . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline was synthesized and evaluated for antimicrobial activity .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions of indole and imidazole derivatives can vary widely depending on the specific compound and the conditions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of indole and imidazole derivatives can vary depending on their specific biological activity. For example, some derivatives have been reported as antiviral agents .

Future Directions

Indole and imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This has created interest among researchers to synthesize a variety of these derivatives for screening different pharmacological activities .

properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13-6-7-22-21(23-13)27-11-15-9-26(10-16(15)12-27)19(28)14-4-5-17-18(8-14)24-25(2)20(17)29-3/h4-8,15-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLIQKMIAVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole

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